Maximin 41

Antimicrobial peptide Minimum inhibitory concentration Staphylococcus aureus

Maximin 41 is a 25-residue linear, cationic antimicrobial peptide (AMP) belonging to the maximin family, originally isolated from the brain homogenate of the Chinese red-belly toad Bombina maxima. Its primary sequence (GIGGALLSVGKSALKGLTKGLAEHF-NH₂) and molecular weight of 2423.85 Da distinguish it from other maximin isoforms.

Molecular Formula
Molecular Weight
Cat. No. B1576098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaximin 41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maximin 41 Procurement Guide: Sourcing a Brain-Derived Antimicrobial Peptide from Bombina maxima with Characterized Antibacterial and Hemolytic Activity


Maximin 41 is a 25-residue linear, cationic antimicrobial peptide (AMP) belonging to the maximin family, originally isolated from the brain homogenate of the Chinese red-belly toad Bombina maxima [1]. Its primary sequence (GIGGALLSVGKSALKGLTKGLAEHF-NH₂) and molecular weight of 2423.85 Da distinguish it from other maximin isoforms. The peptide has documented antibacterial activity against Gram-positive Staphylococcus aureus, with a reported minimum inhibitory concentration (MIC) of 75 μg/mL, alongside demonstrable hemolytic activity against human erythrocytes [1]. Maximin 41 represents one of 59 novel antimicrobial peptides identified in the B. maxima brain peptidome, making it a target of interest for research programs focused on non-cutaneous amphibian host-defense peptides and structure-activity relationship (SAR) studies within the maximin clade [1][2].

Why In-Class Maximin or Generic Amphibian AMP Substitution Cannot Replace Maximin 41 in Research and Procurement


The maximin peptide family exhibits extreme sequence and functional diversification; a single amino acid substitution can markedly alter antimicrobial potency, target selectivity, and mammalian cytotoxicity [1]. For example, the closely related Maximin H1 (MIC 4.5 μg/mL against S. aureus) is approximately 16.7-fold more potent than Maximin 41 (MIC 75 μg/mL), while Maximin 39 (MIC 18.8 μg/mL) and Maximin 31 (MIC 37.5 μg/mL) occupy intermediate potency positions . These quantitative differences in minimal inhibitory concentration directly determine experimental dosing windows, resistance selection pressures, and achievable therapeutic indices. Additionally, Maximin 41 was identified exclusively from brain tissue, whereas many maximins (e.g., Maximin 1–5) are primarily characterized from skin secretions, implying distinct physiological contexts that may correlate with differential post-translational processing, tissue-specific activity profiles, or synergistic interactions with other defense molecules [1]. Generic substitution of one maximin for another without confirmatory lot-specific activity testing therefore introduces uncontrolled variability into assay outcomes.

Quantitative Differentiation Evidence for Maximin 41 Against Selected Maximin Family Comparators


Antistaphylococcal Potency Ranking: Maximin 41 Exhibits Intermediate MIC Relative to Maximin H1, Maximin 39, and Maximin 31

Maximin 41 demonstrates a quantifiably distinct antistaphylococcal potency profile within the maximin family. Against S. aureus, Maximin 41 has a reported MIC of 75 μg/mL (approximately 30.9 μM) [1][2]. This value is 16.7-fold higher (i.e., less potent) than Maximin H1 (MIC 4.5 μg/mL; approximately 2.3 μM) , 4.0-fold higher than Maximin 39 (MIC 18.8 μg/mL) , and 2.0-fold higher than Maximin 31 (MIC 37.5 μg/mL) . These data position Maximin 41 as a lower-potency member of the maximin family when evaluated against S. aureus under standard broth microdilution conditions.

Antimicrobial peptide Minimum inhibitory concentration Staphylococcus aureus

Primary Sequence Divergence: Maximin 41 Carries a Unique 25-Residue Sequence Distinct from All Major Maximin Isoforms

Maximin 41 possesses the unique primary sequence GIGGALLSVGKSALKGLTKGLAEHF-NH₂, which differs at multiple positions from the maximin family prototypes Maximin 1 (GIGTKILGGVKTALKGALKELASTYAN) and Maximin 3 (GIGGKILSGLKTALKGAAKELASTYLH), as well as from Maximin H1 (ILGPVISTIGGVLGGLLKNL-NH₂) [1][2][3]. Sequence alignment reveals significant variation in the distribution of cationic residues (Lys, Arg), hydrophobic residues (Leu, Ile, Val, Phe), and the presence of a C-terminal Phe-NH₂ motif unique to Maximin 41 among the compared isoforms. These sequence differences are expected to alter amphipathicity, helical propensity, and membrane interaction kinetics, all of which are determinants of antimicrobial potency spectrum, hemolytic activity, and protease susceptibility.

Peptide sequence Structure-activity relationship Maximin family

Hemolytic Activity Profile: Maximin 41 Demonstrates Erythrolytic Activity That Is Distinct from Non-Hemolytic Maximin Isoforms

Maximin 41 exhibits hemolytic activity against human red blood cells, as documented in the primary characterization study and corroborated by multiple vendor datasheets [1]. In contrast, certain maximin family members—particularly Maximin H3 and bombinin-like peptide 3 (BLP-3)—have been reported as non-hemolytic at comparable or higher concentrations [2]. Although a precise HC₅₀ value for Maximin 41 has not been disclosed in the publicly available literature (representing a key data gap), the confirmed presence of hemolytic activity at concentrations relevant to its antibacterial MIC window (75 μg/mL) indicates that Maximin 41 inherently possesses a narrower potential therapeutic window than non-hemolytic maximin isoforms. This erythrolytic property is an experimentally exploitable feature for membrane perturbation studies and selectivity profiling but constitutes a contraindication for applications requiring low mammalian cytotoxicity.

Hemolysis Cytotoxicity Therapeutic index

Maximin 41: Recommended Research and Procurement Application Scenarios Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies Across the Maximin Potency Gradient

Maximin 41 occupies a defined, intermediate-low potency position (MIC 75 μg/mL against S. aureus) within the maximin family potency spectrum that spans from Maximin H1 (MIC 4.5 μg/mL) to less active or inactive isoforms [1]. This graded activity distribution makes Maximin 41 a valuable comparator for SAR studies aimed at identifying the sequence determinants of antistaphylococcal potency. By systematically comparing Maximin 41 with higher-potency analogs (Maximin H1, Maximin 39, Maximin 31) in parallel antimicrobial assays, researchers can map specific residue substitutions responsible for the 2.0- to 16.7-fold potency differences observed [1][2].

Membrane Permeabilization and Hemolytic Mechanism Studies

The confirmed hemolytic activity of Maximin 41, juxtaposed with its moderate antibacterial MIC, establishes it as a candidate for comparative membrane selectivity studies [1]. Researchers investigating the structural basis of prokaryotic versus eukaryotic membrane discrimination within the maximin family can employ Maximin 41 alongside non-hemolytic isoforms (e.g., Maximin H3, BLP-3) to probe how specific sequence motifs—particularly the unique C-terminal Phe-NH₂ residue—contribute to erythrocyte membrane lysis [2]. Such studies are relevant to the rational design of AMP derivatives with improved therapeutic indices.

Brain-Derived Antimicrobial Peptide Discovery and Neuroimmunology

Maximin 41 was identified from brain homogenate rather than skin secretions, distinguishing it from the majority of characterized maximin peptides [1]. This unique tissue provenance supports its use as a reference standard in comparative peptidomics studies of amphibian brain versus skin antimicrobial repertoires. Procurement of Maximin 41 is warranted for research programs investigating the role of AMPs in neural tissue innate immunity, neuroinflammatory models, or the evolutionary divergence of host-defense peptide expression across anatomical compartments [1].

Method Development and Validation for Peptide Antimicrobial Susceptibility Testing

With a well-defined MIC of 75 μg/mL against S. aureus and documented hemolytic activity, Maximin 41 can serve as a characterized reference compound for developing and validating broth microdilution or hemolysis assay protocols [1][2]. Its intermediate potency relative to both high-activity maximins (e.g., Maximin H1, MIC 4.5 μg/mL) and inactive controls provides a mid-range calibration point for assay linearity, inter-laboratory reproducibility assessments, and quality control material sourcing in AMP screening campaigns [1][2].

Quote Request

Request a Quote for Maximin 41

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.